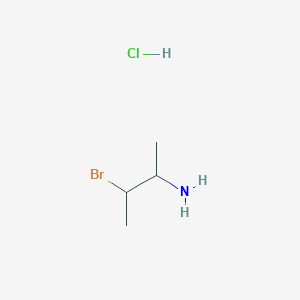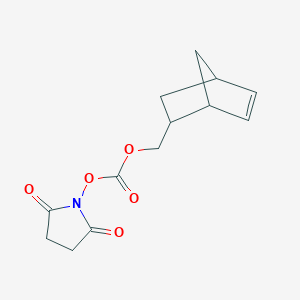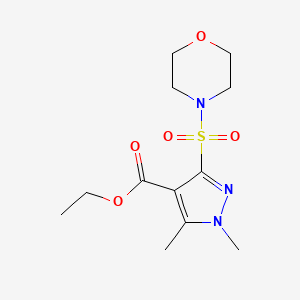![molecular formula C16H8ClF3N2O3 B2720261 3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde CAS No. 1808592-42-8](/img/structure/B2720261.png)
3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CTOB and has been synthesized using various methods to study its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
CTOB exerts its mechanism of action by inhibiting the activity of various enzymes in the body. For example, CTOB inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. CTOB also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. The inhibition of these enzymes leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
CTOB has been shown to have various biochemical and physiological effects. For example, CTOB can induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. CTOB can also inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration can improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using CTOB in lab experiments is that it is relatively easy to synthesize and purify. CTOB is also stable under various conditions, making it easy to store and transport. However, one of the limitations of using CTOB in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions in research for CTOB. One potential direction is to study the effects of CTOB on other types of cancer cells. Another potential direction is to study the effects of CTOB on other enzymes in the body. Additionally, CTOB can be modified to improve its potency and selectivity, which can lead to the development of more effective drugs for the treatment of various diseases.
Synthesis Methods
CTOB can be synthesized using a variety of methods, including the reaction of 3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-chloro-4-hydroxybenzaldehyde in the presence of a base. Another method involves the reaction of 3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-chloro-4-formylphenol in the presence of a base. The synthesized CTOB is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
CTOB has been extensively studied for its potential applications in scientific research. One of the significant applications of CTOB is in the field of cancer research. Studies have shown that CTOB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CTOB has also been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
properties
IUPAC Name |
3-chloro-4-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N2O3/c17-10-3-8(6-23)1-2-13(10)24-7-14-21-16(22-25-14)9-4-11(18)15(20)12(19)5-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYBOKHFKLLVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC2=NC(=NO2)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2720178.png)
![3-(2-chlorobenzyl)-2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2720179.png)

![2-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2720182.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2720183.png)






![(2Z,3E)-2-[(dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B2720195.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
![2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2720200.png)